![molecular formula C11H9N3OS B2632868 7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol CAS No. 1144455-32-2](/img/structure/B2632868.png)

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

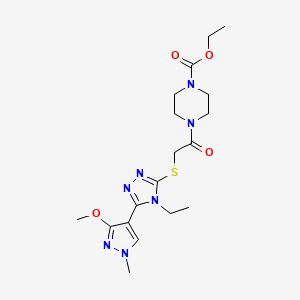

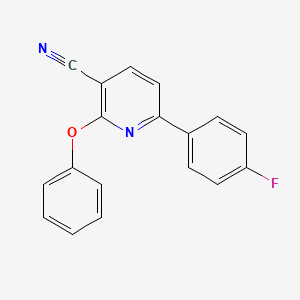

“7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” is a chemical compound . It’s part of a series of pyrido[2,3-d]pyrimidine derivatives that were designed and synthesized as potential anticonvulsants and antidepressants .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” can be represented by the SMILES notation:Cc1cc(nc2c1c3c(o2)c4 nnnn4cn3)C . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include condensation, cyclization, elimination, methylation, and condensation .Scientific Research Applications

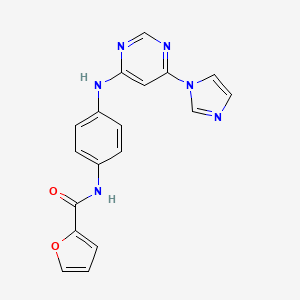

Neurotropic Activity

The compound has been used in the synthesis of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These derivatives have been studied for their neurotropic activity in rats and mice . Eight compounds were found to have an anticonvulsant effect of antagonism with corazole . Four selected compounds had anxiolytic and behavior activating effects .

Interaction with GABA A Receptor

Molecular docking of the synthesized compounds was performed to predict their interaction with the GABA A receptor . Five compounds were identified, the complexation of which with the GABA A receptor occurs in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This indicates the inhibitory effect of the compounds on the target .

Anticonvulsant Activity

A series of pyrido[2,3-d]pyrimidine derivatives were designed and synthesized as potential anticonvulsants . Their pharmacological activities were evaluated by maximal electroshock test, forced swimming test, and tail suspension test in mice . Some compounds exhibited significant anticonvulsant activity .

Antidepressant Activity

The same series of pyrido[2,3-d]pyrimidine derivatives were also evaluated for their antidepressant activities . Some compounds showed potent antidepressant properties that lead to significant reduction in the duration of the immobility time .

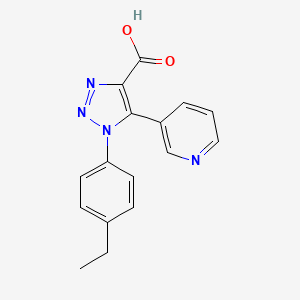

Synthesis of New Derivatives

The compound has been used in the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . Substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were conducted .

Future Directions

properties

IUPAC Name |

11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-5-3-6(2)14-10-7(5)8-9(15-10)11(16)13-4-12-8/h3-4H,1-2H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMHSEGBVRFEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632800.png)

![Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid](/img/structure/B2632807.png)

![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)